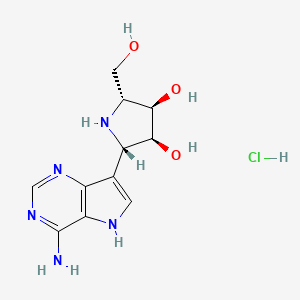

Galidesivir hydrochloride

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Galidesivir hydrochloride primarily targets the RNA-directed RNA polymerase L of the Zaire ebolavirus . This enzyme is crucial for the replication of the virus, making it a key target for antiviral drugs.

Mode of Action

Galidesivir works by binding to the viral RNA polymerase at the site where the natural nucleotide would bind . This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of the viral RNA polymerase activity results in the premature termination of the elongating RNA strand .

Biochemical Pathways

Galidesivir is an adenosine analogue that displays broad-spectrum antiviral activity against various negative- and positive-sense RNA viruses . This includes coronaviruses, filoviruses, and arenaviruses . The compound interferes with the replication process of these viruses by disrupting the activity of their RNA polymerase .

Result of Action

In animal studies, Galidesivir has been effective in increasing the survival rates from infections caused by various pathogens, including Ebola, Marburg, Yellow Fever, and Zika viruses . It has also shown efficacy against Zika virus in a mouse model . In vitro, it has displayed broad-spectrum antiviral activity against various RNA viruses .

Biochemische Analyse

Cellular Effects

The cellular effects of Galidesivir hydrochloride are also under investigation. Preliminary studies suggest that it may influence cell function by interfering with viral replication processes. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of This compound As an adenosine analogue, it is likely to exert its effects at the molecular level by binding to viral enzymes and inhibiting their activity, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

The temporal effects of This compound Studies are being conducted to determine its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving This compound Studies are being conducted to identify any enzymes or cofactors it interacts with, and to determine any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of This compound This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound and any effects on its activity or function are being studied. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BCX 4430 hydrochloride involves several key steps:

Addition of Lithiated 9-Deazapurine Derivative: The lithiated 9-deazapurine derivative is added to the stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton.

Copper-Catalyzed Ullmann-Type Amination: This step installs the amino group on the heterocyclic moiety of BCX 4430.

Industrial Production Methods: The industrial production of BCX 4430 hydrochloride follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: BCX 4430 Hydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, die die an die Kernstruktur gebundenen funktionellen Gruppen verändern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation verschiedene oxidierte Formen der Verbindung ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

BCX 4430 Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der antiviralen Forschung und Medikamentenentwicklung verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf die Virusreplikation und ihr Potenzial als Breitband-Antivirale untersucht.

5. Wirkmechanismus

BCX 4430 Hydrochlorid entfaltet seine antiviralen Wirkungen, indem es Adenosintriphosphat (ATP) nachahmt. Zelluläre Kinasen phosphorylieren die Verbindung zu einer Triphosphatform, die dann von viralen RNA-Polymerasen in die wachsende RNA-Kette eingebaut wird. Dieser Einbau führt zu einer vorzeitigen Kettenabbruch, wodurch die Virusreplikation effektiv gehemmt wird .

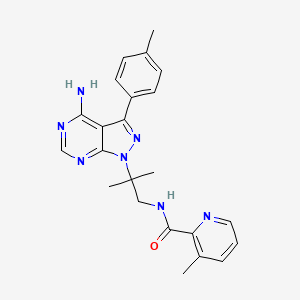

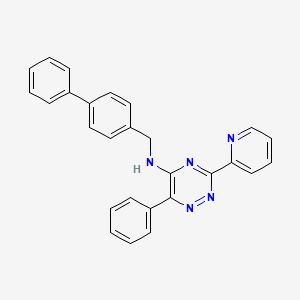

Ähnliche Verbindungen:

Remdesivir: Ein weiteres Adenosin-Analogon mit einem ähnlichen Wirkmechanismus.

Favipiravir: Ein Pyrazincarboxamid-Derivat, das die virale RNA-Polymerase hemmt.

Ribavirin: Ein Guanosin-Analogon mit breitspektriger antiviraler Aktivität.

Einzigartigkeit von BCX 4430 Hydrochlorid: BCX 4430 Hydrochlorid ist einzigartig aufgrund seiner breiten Aktivität gegen mehrere RNA-Viren und seines günstigen Sicherheitsprofils in präklinischen Studien. Im Gegensatz zu einigen anderen antiviralen Wirkstoffen hat es eine Wirksamkeit gegen eine Vielzahl von viralen Pathogenen gezeigt, mit minimaler Zytotoxizität.

Vergleich Mit ähnlichen Verbindungen

Remdesivir: Another adenosine analog with a similar mechanism of action.

Favipiravir: A pyrazinecarboxamide derivative that inhibits viral RNA polymerase.

Ribavirin: A guanosine analog with broad-spectrum antiviral activity.

Uniqueness of BCX 4430 Hydrochloride: BCX 4430 hydrochloride is unique due to its broad-spectrum activity against multiple RNA viruses and its favorable safety profile in preclinical studies. Unlike some other antiviral agents, it has shown efficacy against a wide range of viral pathogens with minimal cytotoxicity.

Eigenschaften

IUPAC Name |

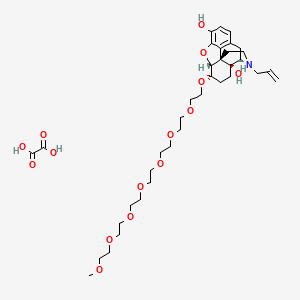

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCHVYNGFMEGIG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028039 | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222631-44-9 | |

| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BCX-4430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALIDESIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

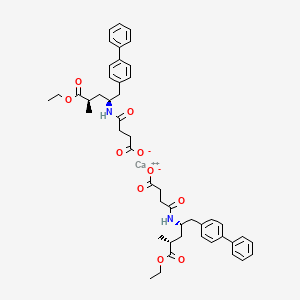

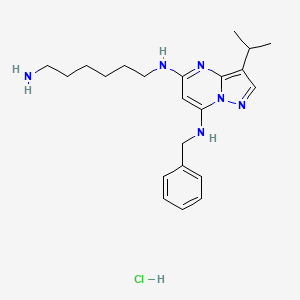

Feasible Synthetic Routes

Q1: What is the mechanism of action of BCX-4430 against Ebola virus?

A1: BCX-4430 is an adenosine analogue that acts as a transition state analogue enzyme inhibitor. [] Specifically, it targets viral RNA polymerase, inhibiting the enzyme necessary for viral replication. [] This effectively halts the virus's ability to multiply within infected cells. []

Q2: Are there any other viruses that BCX-4430 has shown activity against?

A2: While primarily explored for Ebola virus disease, BCX-4430 belongs to the Immucillin class of nucleoside analogues, which demonstrate inhibitory activity against various nucleosidase and nucleoside phosphorylase enzymes. [] This broader activity profile suggests potential applications against other viral targets.

Q3: What are the key structural features of BCX-4430?

A3: BCX-4430 is an azanucleoside, meaning the furanose ring commonly found in nucleosides is replaced with a functionalized pyrrolidine ring. [] It belongs to a class called "homoazanucleosides" due to a methylene linker connecting the pyrrolidine ring and the nucleobase, in this case, adenine. [] The specific arrangement of these features is crucial for its interaction with the target enzyme and its antiviral activity. []

Q4: Has the synthesis of BCX-4430 been optimized for large-scale production?

A4: Yes, researchers have developed a practical synthesis route for BCX-4430. [] This optimized process utilizes readily available starting materials and features efficient steps like a copper-catalyzed Ullmann-type amination for introducing the critical amino group. [] These advancements are essential for potential large-scale production and drug development.

Q5: What are the current limitations and future research directions for BCX-4430?

A5: While BCX-4430 shows promise, further research is needed to fully characterize its pharmacokinetic properties, long-term safety profile, and in vivo efficacy against Ebola virus in different animal models. [, ] Additionally, exploring its activity against other emerging viruses and investigating potential resistance mechanisms are critical areas for future research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)